Physical State: Liquid at 20°C
Storage Temperature: Room Temperature (Recommended in a cool and dark place, <15°C)
Molecular Weight: 159.09
Melting Point: 18 °C
Boiling Point: 177 °C
Flash point: 73 °C
Specific Gravity (20/20): 1.43
Refractive Index: 1.50
Scientific Field: Biochemistry
Application Summary: 3,5-Difluoronitrobenzene has been used to improve the thermal stability of immobilized porcine pancreas lipase. Lipases are enzymes that catalyze the hydrolysis of fats and oils, and their stability is crucial for their applications in various industries, including food, pharmaceutical, and biofuel industries.
Scientific Field: Organic Chemistry
Application Summary: 3,5-Difluoronitrobenzene can be used in the preparation of xanthones and acridones. Xanthones and acridones are classes of organic compounds that have various applications in medicinal chemistry due to their diverse biological activities.
3,5-Difluoronitrobenzene is a chemical compound with the molecular formula C6H4F2N2O2 and a CAS number of 2265-94-3. It features a nitro group (-NO2) and two fluorine atoms attached to a benzene ring. The compound is characterized by its aromaticity and the presence of electron-withdrawing groups, which significantly influence its chemical behavior and reactivity. Its melting point is reported to be around 36-38 °C, and it has a boiling point of approximately 180 °C .
Currently, there is no scientific research readily available detailing a specific mechanism of action for 1,3-Difluoro-5-nitrobenzene. However, given its use in proteomics, it is possible that DFNB interacts with specific amino acid residues in proteins, potentially modifying their function or enabling their identification []. Further research is needed to elucidate the exact mechanism.
The synthesis of 3,5-difluoronitrobenzene can be achieved through several methods:
3,5-Difluoronitrobenzene finds applications in various fields:
Interaction studies involving 3,5-difluoronitrobenzene often focus on its reactivity with biological molecules. Research indicates that nitroaromatic compounds can interact with cellular components such as proteins and nucleic acids, leading to alterations in function or structure. These interactions are critical for understanding the compound's potential toxicity and therapeutic effects .
Several compounds share structural similarities with 3,5-difluoronitrobenzene. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
2,4-Difluoronitrobenzene | C6H4F2N2O2 | Two fluorine atoms at different positions | Different substitution pattern affects reactivity |
2,5-Difluoronitrobenzene | C6H4F2N2O2 | Similar structure but different positions | May exhibit distinct biological activities |
3,4-Difluoronitrobenzene | C6H4F2N2O2 | Fluorine atoms adjacent to each other | Potentially different chemical behavior |
The uniqueness of 3,5-difluoronitrobenzene lies in its specific arrangement of functional groups, which influences its chemical reactivity and potential applications compared to other difluoronitrobenzene derivatives .
The exploration of fluorinated aromatic compounds traces back to the 19th century, with Alexander Borodin’s pioneering work on nucleophilic halogen exchange in 1862 marking a foundational milestone. Early efforts focused on substituting halogens with fluorine, a strategy that gained momentum during the Manhattan Project, where fluoropolymers were developed to withstand corrosive uranium hexafluoride (UF₆).
The synthesis of nitrobenzene derivatives advanced significantly in the mid-20th century, driven by the demand for thermally stable and chemically inert materials. 3,5-Difluoronitrobenzene emerged as a key intermediate in the 1980s, particularly through halogen-exchange reactions. For instance, the reaction of 2,4,5-trichloronitrobenzene with alkali metal fluorides in polar aprotic solvents became a standard method, yielding 3,5-difluoronitrobenzene with >80% efficiency. Gas-phase electron diffraction (GED) and computational studies later confirmed its planar C₂v symmetry and rotational barriers, providing insights into its conformational stability.
3,5-Difluoronitrobenzene is a precursor to 3,5-difluoroaniline, a building block for anticancer and antimicrobial agents. For example, derivatives such as 3,5-difluoro-N-(4-methoxyphenyl)aniline exhibit cytotoxic activity by inhibiting PI3K and MAPK signaling pathways. The compound’s electron-withdrawing groups enhance its reactivity in cross-coupling reactions, enabling the synthesis of complex drug candidates.
In agrochemistry, this compound is integral to synthesizing teflubenzuron, an insect growth regulator. Its fluorine atoms improve pesticidal activity by enhancing molecular stability and target specificity.
Studies demonstrate that 3,5-difluoronitrobenzene improves the thermal stability of immobilized enzymes, such as porcine pancreas lipase, by modifying surface interactions. Additionally, its derivatives are employed in advanced polymer coatings resistant to UV degradation.
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₃F₂NO₂ | |
Molecular Weight | 159.09 g/mol | |
Melting Point | 17°C | |
Boiling Point | 176–177°C | |
Density (25°C) | 1.407 g/mL |
Irritant